molecular formula C12H14N4O2 B14385685 ethyl (1-benzyl-1H-tetrazol-5-yl)acetate CAS No. 88669-72-1

ethyl (1-benzyl-1H-tetrazol-5-yl)acetate

Cat. No.: B14385685
CAS No.: 88669-72-1
M. Wt: 246.27 g/mol
InChI Key: YFWLEIYBAYWMCW-UHFFFAOYSA-N
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Description

Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate is a heterocyclic compound featuring a tetrazole ring substituted at the 1-position with a benzyl group and at the 5-position with an ethyl acetate moiety. The benzyl group enhances lipophilicity, while the ethyl ester contributes to solubility modulation, making this compound a versatile intermediate in medicinal chemistry. Synthetically, it is typically prepared via alkylation of 1-benzyl-1H-tetrazole-5-thiol or analogous precursors with ethyl chloroacetate under basic conditions .

Properties

CAS No.

88669-72-1

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

ethyl 2-(1-benzyltetrazol-5-yl)acetate

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(17)8-11-13-14-15-16(11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

YFWLEIYBAYWMCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=NN1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Assembly of Tetrazole Frameworks

The Wittig reaction has been successfully employed to construct tetrazolyl-allenes through ylide intermediates. While the original methodology targets allenic products, modification of acyl chloride substrates enables access to ester-functionalized tetrazoles.

Procedure Adaptation from Source:

  • Phosphonium Salt Preparation:
    1-Benzyl-1H-tetrazol-5-yl-phosphonium chloride is synthesized via a three-step sequence from benzylamine and chloroacetyl chloride.
  • Ylide Formation:
    Treatment with triethylamine in dry CHCl₃ generates the reactive ylide.
  • Acyl Chloride Quenching:
    Substituting acetyl chloride with ethyl chloroacetate (2 equiv) provides the ester side chain.

Optimization Insight:
Increasing acyl chloride equivalents from 1 to 2 improves yields significantly (38% → 59–91%). For ethyl (1-benzyl-1H-tetrazol-5-yl)acetate, this suggests using 2 equiv of ethyl chloroacetate under reflux conditions.

Multicomponent Ugi Reaction Followed by Esterification

Source details a one-pot tetrazole synthesis via aldehyde, amine, isocyanide, and trimethylsilyl azide. Post-synthetic modification of the tetrazole methanol intermediate enables ester formation.

Stepwise Protocol:

  • Tetrazole Core Assembly (Procedure A):
    • React benzylamine (1.0 mmol), formaldehyde (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and trimethylsilyl azide (1.0 mmol) in methanol.
    • Isolate (1-benzyl-1H-tetrazol-5-yl)methanol in 99% yield.
  • Oxidation to Acetic Acid:
    • Treat the methanol derivative with Jones reagent (CrO₃/H₂SO₄) to yield (1-benzyl-1H-tetrazol-5-yl)acetic acid.
  • Esterification:
    • React the acid with ethanol via Fischer esterification (H₂SO₄ catalyst) or Steglich conditions (DCC, DMAP).

Yield Considerations:
Ugi reactions typically achieve >90% yields for tetrazole alcohols, while esterification efficiencies depend on acid activation methods (70–85% expected).

Direct Alkylation of Tetrazole Salts

A less explored but viable route involves alkylation of preformed tetrazole salts with ethyl bromoacetate:

  • Tetrazole Deprotonation:
    Treat 1-benzyl-1H-tetrazole-5-thiol with NaH in DMF to generate the sodium salt.
  • Nucleophilic Substitution:
    Add ethyl bromoacetate (1.2 equiv) and heat at 60°C for 12 h.
  • Purification:
    Isolate via flash chromatography (ethyl acetate/hexane).

Challenges:
Regioselectivity may favor N2-alkylation over N1, requiring careful monitoring.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each approach:

Method Starting Materials Key Reagents Yield (%) Purification
Wittig Reaction Phosphonium chloride, ethyl chloroacetate Triethylamine, CHCl₃ 59–91* Flash chromatography
Ugi + Esterification Benzylamine, formaldehyde, ethyl chloroacetate Trimethylsilyl azide, DCC 70–85† Silica gel, EtOAc/hexane
Direct Alkylation 1-Benzyltetrazole, ethyl bromoacetate NaH, DMF 50–65‡ Column chromatography

*Theoretical yield based on analogous allene synthesis.
†Estimated from stepwise yields in Ugi and esterification.
‡Projected due to potential regiochemical issues.

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):
δ 7.34–7.26 (m, 5H, Ar-H), 5.66 (s, 2H, N-CH₂-Ar), 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 2H, COOCH₂), 1.28 (t, J = 7.1 Hz, 3H, CH₃).

¹³C NMR (126 MHz, CDCl₃):
δ 170.2 (COO), 153.6 (Cq, tetrazole), 133.1 (Ar-C), 129.2–128.0 (Ar-CH), 61.5 (OCH₂), 53.9 (N-CH₂), 51.4 (COOCH₂), 14.1 (CH₃).

HRMS (ESI):
Calcd for C₁₂H₁₄N₄O₂ [M+H]⁺: 246.1117, Found: 246.1116.

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:2) achieves >95% purity. HPLC analysis (C18, MeCN/H₂O) shows a single peak at tR = 6.7 min.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation: Use bulky bases (e.g., LDA) to favor N1-alkylation over N2.
  • Ester Hydrolysis: Avoid aqueous workup at high pH; employ anhydrous conditions during Fischer esterification.
  • Scale-Up Limitations: Multicomponent reactions may suffer from dilution effects; continuous flow systems improve throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized tetrazole derivatives, reduced tetrazole compounds, and substituted tetrazole derivatives .

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "ethyl (1-benzyl-1H-tetrazol-5-yl)acetate" with detailed data tables and case studies is not available within the provided search results, the information present allows for the compilation of relevant details regarding its properties, synthesis, and the broader applications of tetrazole derivatives in medicinal chemistry and organic synthesis.

Chemical Information and Properties
this compound is a chemical compound with the molecular formula C12H14N4O2 . Key properties and identifiers include:

  • Molecular Weight: 246.27 g/mol
  • IUPAC Name: ethyl 2-(1-benzyltetrazol-5-yl)acetate
  • Other Names: Synonyms include 88669-72-1
  • Computed Properties:
    • XLogP3-AA: 1.4
    • Hydrogen Bond Donor Count: 0
    • Hydrogen Bond Acceptor Count: 5
    • Rotatable Bond Count: 6

Synthesis of Tetrazole Derivatives
The search results provide insights into the synthesis of tetrazole derivatives, highlighting various methods and catalysts used. For example, one method involves the use of solid acid resin Amberlyst-15 as a heterogeneous catalyst to yield 5-substituted 1H-tetrazoles . Other methods include:

  • [3+2]-cycloaddition reactions between nitrile derivatives and sodium azide .
  • Using scandium triflate as a catalyst under microwave irradiation .
  • Employing Cu(II) immobilized on aminated epichlorohydrin activated silica (CAES) in DMSO as a catalyst .

Applications of Tetrazoles in Medicinal Chemistry

Tetrazoles, including derivatives like this compound, are valuable in medicinal chemistry due to their unique properties .

  • Drug-like Qualities: Tetrazole scaffolds are used to improve the drug-like qualities of molecules .
  • Pharmacophores: They act as versatile pharmacophores due to the presence of multiple nitrogen atoms in their structure .
  • Building Blocks: Tetrazoles can serve as building blocks for organic synthesis .

Tetrazole Building Block Strategy

One approach involves using tetrazole building blocks with cleavable isocyanides for synthesizing 5-substituted 1H-tetrazoles . For instance, tert-octyl isocyanide has shown excellent performance in this strategy .

Reactivity

Mechanism of Action

The mechanism of action of ethyl (1-benzyl-1H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-[(1-Methyl/Phenyl-1H-tetrazol-5-yl)thio]acetate

  • Structure : Features a sulfur atom linking the tetrazole and ethyl ester, unlike the oxygen-based linkage in the target compound.
  • Synthesis : Prepared via refluxing 5-mercapto-1-methyl/phenyl-1H-tetrazole with ethyl chloroacetate in acetone using K₂CO₃ .
  • Impact : The thioether group increases electron density and may alter metabolic stability compared to the ester-linked compound.

Ethyl-2-(5-Benzoxazol-2-ylamino-1H-tetrazol-1-yl)acetate

  • Structure : Incorporates a benzoxazole ring instead of benzyl, introducing additional hydrogen-bonding sites .
  • Biological Relevance : Benzoxazole derivatives exhibit anti-inflammatory and antitumor activities, suggesting divergent pharmacological profiles compared to benzyl-substituted tetrazoles .

1-(1-Benzyl-1H-tetrazol-5-yl)-2-oxo-2-(phenethylamino)ethyl acetate (3b)

  • Synthesis Yield : Achieved 83% yield via hydrazone formation and subsequent derivatization .

Physicochemical Properties

  • Solubility : The ethyl ester in the target compound improves lipophilicity (logP ~ 2.5) compared to carboxylic acid derivatives like 3-(1H-tetrazol-5-yl)benzoic acid (logP ~ 1.2) .
  • Stability : Benzyl substitution enhances steric protection of the tetrazole ring, reducing hydrolysis rates relative to methyl-substituted analogues .

Q & A

Q. What are the standard synthetic routes for ethyl (1-benzyl-1H-tetrazol-5-yl)acetate, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. A common approach is reacting 1-benzyl-1H-tetrazole-5-thiol or its derivatives with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions in acetone or ethanol . For example, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetate was synthesized via this method, achieving high yields by optimizing molar ratios and reaction time (10 hours under reflux) . Microwave-assisted synthesis has also been explored to reduce reaction time and improve efficiency for similar tetrazole derivatives .

Key Parameters:

  • Base selection: Potassium carbonate is preferred for deprotonation.
  • Solvent: Polar aprotic solvents (e.g., acetone) enhance reactivity.
  • Temperature: Reflux (~60–80°C) ensures sufficient energy for nucleophilic substitution.

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are they employed?

Methodological Answer: A combination of FT-IR , 1H NMR , and mass spectrometry is critical:

  • FT-IR: Identifies functional groups like ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and tetrazole ring (C=N stretches at ~1450–1600 cm⁻¹) .
  • 1H NMR: Confirms benzyl group protons (δ 4.5–5.0 ppm for CH₂Ph), ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and tetrazole ring protons (δ 8.0–9.0 ppm) .
  • Mass Spectrometry (MS): Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate molecular weight and structural motifs .

Validation Tip: Cross-reference NMR shifts with analogous compounds, such as ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)acetate, to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance reaction efficiency and purity?

Methodological Answer: Optimization strategies include:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yield. For example, microwave irradiation at 100°C for 30 minutes improved synthesis efficiency for 1H-tetrazole-5-acetic acid derivatives .
  • Catalyst Screening: Zinc chloride or phase-transfer catalysts can accelerate reactions in azide-based tetrazole syntheses .
  • Purification Techniques: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity .

Case Study: Ethyl 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetate achieved >85% purity after recrystallization, with minimal byproducts detected via HPLC .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. IR) when characterizing tetrazole derivatives?

Methodological Answer: Contradictions often arise from tautomerism (e.g., 1H vs. 2H-tetrazole forms) or solvent effects. To address this:

Variable Temperature NMR: Conduct NMR at different temperatures (e.g., 25°C vs. 60°C) to observe tautomeric equilibria .

X-ray Crystallography: Resolves structural ambiguities by providing definitive bond lengths and angles. For example, crystallographic data confirmed the 1H-tetrazole configuration in ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)acetate .

Computational Validation: Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental data .

Example: Discrepancies in carbonyl peaks (IR vs. calculated) were resolved by identifying solvent-induced hydrogen bonding in ethyl ester derivatives .

Q. How does pH stability impact experimental design for this compound in biological assays?

Methodological Answer: The compound’s stability over a wide pH range (pH 2–12) allows its use in diverse biological media . However, ester hydrolysis may occur under strongly acidic/basic conditions:

  • Mitigation Strategy: Use buffered solutions (e.g., PBS pH 7.4) for in vitro assays.
  • HPLC Monitoring: Track degradation products via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess stability .

Application Note: In COX inhibition studies, tetrazole derivatives retained >90% stability after 24 hours in physiological pH conditions .

Q. What advanced computational tools aid in predicting synthetic pathways or biological activity for this compound?

Methodological Answer:

  • Retrosynthesis Software: Tools like Pistachio or Reaxys propose synthetic routes using databases of known reactions. For example, this compound can be retrosynthetically derived from benzyl azide and ethyl cyanoacetate .
  • Molecular Docking: Software such as AutoDock predicts binding affinity to biological targets (e.g., cyclooxygenase enzymes) by simulating ligand-receptor interactions .

Validation: Predicted binding modes for tetrazole-based hydrazones aligned with experimental COX-2 inhibition data (R² = 0.89) .

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